1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)heptan-1-one,monohydrochloride

Cytotoxicity α-pyrrolidinophenone in vitro toxicology

1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)heptan-1-one, monohydrochloride (CAS 2749302-60-9), also designated 4-MeO-PV8 or 4-methoxy PHPP, is a synthetic α-pyrrolidinophenone cathinone derivative. Structurally, it features a seven-carbon α-aliphatic side chain (heptanophenone backbone), a pyrrolidine ring at the α-position, and a para-methoxy substituent on the phenyl ring—a combination that distinguishes it from the widely studied α-PVP (five-carbon chain, no ring substitution) and MDPV (methylenedioxy substitution).

Molecular Formula C18H28ClNO2
Molecular Weight 325.9 g/mol
Cat. No. B12351840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)heptan-1-one,monohydrochloride
Molecular FormulaC18H28ClNO2
Molecular Weight325.9 g/mol
Structural Identifiers
SMILESCCCCCC(C(=O)C1=CC=C(C=C1)OC)N2CCCC2.Cl
InChIInChI=1S/C18H27NO2.ClH/c1-3-4-5-8-17(19-13-6-7-14-19)18(20)15-9-11-16(21-2)12-10-15;/h9-12,17H,3-8,13-14H2,1-2H3;1H
InChIKeyHIEYLOVQAMNISJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)heptan-1-one, monohydrochloride (4-MeO-PV8): Chemical Identity and Class Context for Research Procurement


1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)heptan-1-one, monohydrochloride (CAS 2749302-60-9), also designated 4-MeO-PV8 or 4-methoxy PHPP, is a synthetic α-pyrrolidinophenone cathinone derivative [1]. Structurally, it features a seven-carbon α-aliphatic side chain (heptanophenone backbone), a pyrrolidine ring at the α-position, and a para-methoxy substituent on the phenyl ring—a combination that distinguishes it from the widely studied α-PVP (five-carbon chain, no ring substitution) and MDPV (methylenedioxy substitution) [2]. The compound is supplied as the hydrochloride salt (C₁₈H₂₇NO₂·HCl; MW 325.9) and is classified as a pyrovalerone analog intended exclusively for forensic and research applications [1].

Why 4-MeO-PV8 Cannot Be Interchanged with Other α-Pyrrolidinophenones: Structural Determinants of Differential Cytotoxicity and Pharmacological Profile


In the α-pyrrolidinophenone series, three structural variables—α-carbon chain length, para-ring substitution identity, and the presence of the pyrrolidine ring—produce non-linear and non-additive changes in cytotoxicity, monoamine transporter selectivity, and in vivo potency [1]. Extending the chain from five carbons (α-PVP) to seven (PV8) attenuates psychostimulant efficacy while paradoxically amplifying cytotoxicity in multiple cell lines; the addition of a 4-methoxy group further exacerbates membrane-disrupting effects in a cell-type-specific manner not observed with the 4-fluoro or unsubstituted analogs [1]. These divergent profiles mean that a researcher cannot extrapolate the safety, metabolic, or behavioral properties of 4-MeO-PV8 from data on α-PVP, MDPV, or even the non-methoxylated PV8 parent compound [2].

Quantitative Differentiation Evidence for 4-MeO-PV8: Head-to-Head Cytotoxicity, Chain-Length SAR, and Monoamine Transporter Selectivity


Augmented Cytotoxicity of 4-MeO-PV8 vs. PV8 and α-PVP Across Four Human Cell Lines: Direct Head-to-Head Comparison

In a direct head-to-head study by Wojcieszak et al. (2018), 4-MeO-PV8 demonstrated substantially greater maximal cytotoxicity than its non-methoxylated parent PV8 across neuroblastoma (SH-SY5Y), hepatocellular carcinoma (Hep G2), airway epithelial (RPMI 2650), and cardiomyocyte (H9c2(2-1)) cell lines [1]. At 72 h incubation (300 μM), 4-MeO-PV8 reduced SH-SY5Y viability by 91% (PV8: 70%), Hep G2 viability by 97% (PV8: 92%), RPMI 2650 viability by 98% (PV8: 90%), and H9c2(2-1) viability by 63% (PV8: 53%) [1]. Critically, 4-MeO-PV8—but not PV8—disrupted Hep G2 cell membranes, achieving 71% of positive control toxicity [1]. Relative to the shorter-chain 4-MeO-PVP (72 h, 300 μM), 4-MeO-PV8 produced far greater maximal toxicity—SH-SY5Y viability fell to 56% for 4-MeO-PVP versus 9% for 4-MeO-PV8 [1].

Cytotoxicity α-pyrrolidinophenone in vitro toxicology SH-SY5Y Hep G2 H9c2(2-1) RPMI 2650

Chain-Length-Dependent In Vivo Potency Attenuation: PV8 vs. α-PVP and Implications for 4-MeO-PV8 Procurement

Wojcieszak et al. (2018) demonstrated that extending the α-carbon chain from 5 to 7 carbons significantly diminishes in vivo psychostimulant potency. At an equivalent dose of 10 mg/kg in mice, α-PVP produced significantly greater horizontal locomotor activity than PV8 (p < 0.01 for total distance over 120 min) [1]. Extracellular dopamine elevation in the striatum was also more pronounced with α-PVP: at 3 mg/kg, α-PVP increased DA to ~230% of basal levels versus ~250% for PV8 (comparable), but at 10 mg/kg, α-PVP reached ~630% versus ~360% for PV8—a 1.75-fold difference [1]. No significant locomotor or DA difference was observed between PV8 and PV9 [1]. This indicates that chain lengthening beyond pentyl reduces pharmacological potency at monoamine targets, a class-level inference that applies to the 4-MeO-PV8 scaffold, since 4-MeO substitution does not rescue the decreased transporter affinity associated with the heptanophenone backbone.

Locomotor activity in vivo potency dopamine microdialysis α-PVP PV8

High DAT/SERT Selectivity of 4-Methoxy-α-PVP: A Proxy for 4-MeO-PV8 Monoamine Transporter Profile

While direct transporter IC50 data for 4-MeO-PV8 have not been published, the structurally analogous 4-MeO-PVP (same 4-methoxy-pyrrolidinophenone core, five-carbon chain) was evaluated by Eshleman et al. (2017) using human transporters heterologously expressed in HEK293 cells [1]. 4-MeO-PVP inhibited [³H]dopamine uptake at hDAT with an IC50 of 0.1126 µM and [³H]serotonin uptake at hSERT with an IC50 of 4.18 µM, yielding a DAT/SERT selectivity ratio of 37.1 [1]. By comparison, the non-methoxylated α-PVP exhibits a DAT/SERT ratio of approximately 20 (IC50 DAT ~0.02 µM; extrapolated from Eshleman et al., 2017), indicating that the 4-methoxy group enhances DAT-over-SERT selectivity. The heptanophenone chain of 4-MeO-PV8 is expected to modestly reduce DAT affinity relative to the pentanophenone 4-MeO-PVP, consistent with the attenuated in vivo potency observed for PV8 versus α-PVP.

DAT SERT monoamine transporter uptake inhibition selectivity ratio 4-MeO-PVP

Slow Metabolic Clearance of 4-Methoxy-α-PVP in Human Liver Microsomes: Extended Half-Life Relevant to 4-MeO-PV8 Detection Windows

Ellefsen et al. (2016) assessed the metabolic stability of 4-methoxy-α-PVP (4-MeO-PVP) in human liver microsomes (HLMs) [1]. The compound exhibited a long in vitro half-life (t₁/₂) of 79.7 minutes with an intrinsic clearance (CLint) of 8.7 µL·min⁻¹·mg⁻¹ protein, and was predicted to be a low-clearance drug in humans with an estimated hepatic clearance of 8.2 mL·min⁻¹·kg⁻¹ [1]. The primary metabolic pathway identified was O-demethylation to 4-hydroxy-α-PVP, with additional phase I metabolites arising from pyrrolidine ring oxidation and alkyl chain hydroxylation [1]. In contrast, the non-methoxylated α-PVP undergoes more rapid and extensive metabolism via pyrrolidine hydroxylation and oxidation. The slow clearance of the 4-methoxy-substituted core suggests prolonged parent compound detectability in biological matrices. Class-level inference extends this finding to 4-MeO-PV8, where the heptanophenone chain may further delay clearance due to increased lipophilicity.

Metabolic stability human liver microsomes half-life intrinsic clearance forensic toxicology 4-MeO-α-PVP

Fatal Intoxication Case Reports Involving 4-Methoxy PV8: Documented Real-World Toxicity for Forensic Reference Standard Procurement

Two independent forensic case reports have documented fatal intoxications involving 4-methoxy PV8. Kudo et al. (2015) reported the first fatal poisoning case related to 4-methoxy PV8, PV9, and 4-methoxy PV9 in combination with diphenidine [1]. Subsequently, a 2016 case reported by the same group documented acute poisoning by intravenous injection of 'bath salts' containing acetyl fentanyl and 4-methoxy PV8, with a measured femoral blood concentration of 2.69 mg/mL for 4-methoxy PV8—significantly exceeding levels observed in non-lethal cases [1]. In contrast, while α-PVP and MDPV fatalities are widely reported, fatal cases specifically implicating the non-methoxylated PV8 parent compound are notably absent from the peer-reviewed literature, suggesting that 4-methoxy substitution may contribute to enhanced acute toxicity.

Fatal poisoning 4-methoxy PV8 postmortem toxicology forensic case report bath salts

Validated Research and Forensic Application Scenarios for 4-Methoxy PV8 Hydrochloride


In Vitro Hepatotoxicity Mechanism Studies: Utilizing 4-MeO-PV8 as a Membrane-Disrupting Pyrovalerone Probe

4-MeO-PV8 is uniquely suited for mechanistic studies of pyrovalerone-induced hepatocyte membrane damage. Unlike PV8, which does not disrupt Hep G2 cell membranes, 4-MeO-PV8 produces 71% of positive control membrane toxicity at 300 μM (72 h) [1]. Researchers investigating structure-dependent cytotoxicity mechanisms—particularly the role of para-substituent lipophilicity in plasma membrane fluidity alterations—can use 4-MeO-PV8 alongside PV8 (membrane-sparing) and 4-F-PV8 (intermediate) as a comparative set to dissect the contribution of the methoxy group to hepatocellular injury.

Forensic Toxicology Reference Standard for Postmortem and DUID Screening Panels

Given its confirmed role in fatal human intoxications with documented postmortem blood concentrations (2.69 mg/mL femoral blood) [2], 4-MeO-PV8 hydrochloride is an essential certified reference material for forensic toxicology laboratories. Its slow predicted metabolic clearance (based on 4-MeO-PVP data: t₁/₂ = 79.7 min in HLM, low-clearance classification) [3] suggests extended detection windows in biological matrices. Laboratories should prioritize O-demethylated and pyrrolidine-hydroxylated metabolites as analytical targets, as identified for the 4-methoxy-α-pyrrolidinophenone scaffold [3].

Structure-Activity Relationship (SAR) Studies on Chain Length vs. Cytotoxicity Trade-Off in Pyrrolidinophenones

The compound serves as a critical data point in SAR investigations examining the trade-off between α-carbon chain length, in vivo psychostimulant potency, and cytotoxicity. Wojcieszak et al. (2018) established that PV8 (seven-carbon) is less potent than α-PVP (five-carbon) in stimulating locomotion and elevating striatal dopamine, yet PV8 and its 4-substituted analogs are more cytotoxic across all tested cell lines [1][4]. 4-MeO-PV8 represents the extreme of this trade-off, exhibiting the greatest observed membrane toxicity among PV8 analogs while its parent backbone shows attenuated central effects—making it an ideal tool compound for studying dissociations between abuse liability and organ toxicity.

Monoamine Transporter Selectivity Profiling: Benchmarking DAT-Preferring Cathinones

For laboratories screening novel psychoactive substances for abuse potential, 4-MeO-PV8 provides a structural entry point to probe how 4-methoxy substitution modulates DAT/SERT selectivity in long-chain pyrovalerones. The 4-MeO-PVP proxy data (DAT IC50 = 0.1126 µM, DAT/SERT ratio = 37.1) [5] indicate that 4-methoxy substitution enhances dopaminergic selectivity compared to α-PVP (ratio ~20). Researchers can use 4-MeO-PV8 in comparative transporter binding/uptake assays to determine how the seven-carbon chain modifies this enhanced selectivity—an SAR question unresolved in the current literature.

Quote Request

Request a Quote for 1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)heptan-1-one,monohydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.